N-cyclohexyl-2-methylfuran-3-carboxamide
Overview
Description
N-cyclohexyl-2-methylfuran-3-carboxamide is a compound belonging to the class of furan carboxamides. These compounds are known for their unique chemical structures, which include an electron-rich furan moiety and an anilide ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-methylfuran-3-carboxamide typically involves the reaction of 2-methylfuran-3-carboxylic acid with cyclohexylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride. This intermediate is then reacted with cyclohexylamine to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-methylfuran-3-carboxamide undergoes various chemical reactions, including:
Substitution: The furan ring can undergo substitution reactions with electrophiles, leading to the formation of substituted furan derivatives.
Common Reagents and Conditions
Oxidation: Singlet oxygen, chromophoric dissolved organic matter, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Electrophiles such as halogens, alkylating agents, and acylating agents.
Major Products Formed
Oxidation: Oxidized furan derivatives.
Reduction: Reduced furan derivatives.
Substitution: Substituted furan derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-methylfuran-3-carboxamide involves its interaction with molecular targets such as singlet oxygen and triplet chromophoric dissolved organic matter. The furan ring reacts with singlet oxygen, leading to the formation of oxidized products, while the anilide ring is oxidized by triplet chromophoric dissolved organic matter . These reactions result in the photodegradation of the compound and its derivatives.
Comparison with Similar Compounds
N-cyclohexyl-2-methylfuran-3-carboxamide can be compared with other similar compounds, such as:
Carboxine: A well-known furan carboxamide fungicide with similar chemical structure and biological activity.
Oxicarboxine: Another furan carboxamide fungicide with higher biological activity and broader action spectrum.
These compounds share similar chemical structures but differ in their biological activities and applications. This compound is unique due to its specific reactivity with singlet oxygen and triplet chromophoric dissolved organic matter, making it a valuable model compound for studying photodegradation reactions .
Properties
IUPAC Name |
N-cyclohexyl-2-methylfuran-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9-11(7-8-15-9)12(14)13-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDWRTXMKODUME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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